molecular formula C26H24O3 B2956736 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate CAS No. 306730-02-9

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate

Cat. No.: B2956736
CAS No.: 306730-02-9
M. Wt: 384.475
InChI Key: WNDPUZGRKXXECD-CAOOACKPSA-N
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Description

4-[(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises a 4-propan-2-ylphenyl group conjugated to a 4-methylbenzoate ester via a prop-2-enoyl linker (E-configuration). Chalcones are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The compound’s molecular formula is C₃₀H₂₈O₃, with a molecular weight of 376.84 g/mol (CAS: 329777-47-1) . Its synthesis likely follows the Claisen-Schmidt condensation, a common method for chalcone derivatives .

Properties

IUPAC Name

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O3/c1-18(2)21-11-6-20(7-12-21)8-17-25(27)22-13-15-24(16-14-22)29-26(28)23-9-4-19(3)5-10-23/h4-18H,1-3H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPUZGRKXXECD-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the ester linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among analogous compounds include substituents on aromatic rings, ester/carbamate groups, and molecular geometry. These differences influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-(propan-2-yl)phenyl, 4-methylbenzoate 376.84 High lipophilicity due to methyl/isopropyl groups
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 4-chlorophenyl, 4-propan-2-ylphenyl 296.78 Dihedral angle: 53.5°; no hydrogen bonding observed
4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate 4-methoxyphenyl, phenyl carbamate 377.40 (estimated) Enhanced nematicidal activity (51.8% mortality)
4-[(E)-3-(2,3,4-Trimethoxyphenyl)...]phenyl 4-methylbenzoate 2,3,4-trimethoxyphenyl, 4-methylbenzoate 432.47 Increased solubility from methoxy groups
2-[(2E)-3-(4-Chlorophenyl)...]phenyl 4-nitrobenzoate 4-chlorophenyl, 4-nitrobenzoate 407.80 Electron-withdrawing nitro group; density: 1.372 g/cm³

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and metabolic stability, while electron-withdrawing groups (e.g., nitro, chloro) increase reactivity but may reduce bioavailability .
  • Geometric Considerations : The dihedral angle between aromatic rings (e.g., 53.5° in ) affects molecular planarity and interactions with biological targets. The target compound’s geometry remains unreported but likely influences its activity.

Biological Activity

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate, an organic compound with the molecular formula C26H24O3, has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a phenyl group substituted with a propan-2-yl group and a methylbenzoate moiety, suggest diverse interactions with biological targets.

The compound is characterized by the following properties:

  • Molecular Formula : C26H24O3
  • Molecular Weight : 400.47 g/mol
  • IUPAC Name : 4-[(2E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 4-methylbenzoate

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activities. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects . Additionally, it may exhibit antioxidant properties , which are crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound have shown promising anti-inflammatory effects. For instance, a study demonstrated that derivatives of this compound effectively reduced inflammation markers in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses significant free radical scavenging abilities, which could be beneficial in preventing oxidative damage in cells .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial potential of this compound against various bacterial strains. The results showed moderate to good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The zone of inhibition was measured, indicating its effectiveness as an antimicrobial agent .

Case Studies

Study Focus Findings
Study 1Anti-inflammatory effectsDemonstrated inhibition of COX and LOX enzymes; reduced inflammation markers in cell cultures.
Study 2Antioxidant capacityShowed significant radical scavenging activity using DPPH assay.
Study 3Antimicrobial activityExhibited moderate antibacterial effects against S. aureus and E. coli; effective zones of inhibition recorded.

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